(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hcl

Description

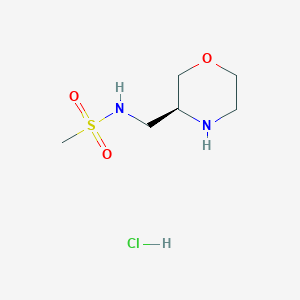

(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide HCl is a chiral sulfonamide derivative characterized by a morpholine ring appended to the methanesulfonamide core via a methylene linker. The (S)-enantiomer configuration is critical for its stereospecific interactions, particularly in pharmaceutical or catalytic applications.

The morpholine moiety (a six-membered oxygen- and nitrogen-containing heterocycle) confers unique solubility and hydrogen-bonding capabilities. The HCl salt form enhances stability and aqueous solubility, a common strategy for improving bioavailability in drug development .

Properties

Molecular Formula |

C6H15ClN2O3S |

|---|---|

Molecular Weight |

230.71 g/mol |

IUPAC Name |

N-[[(3S)-morpholin-3-yl]methyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-4-6-5-11-3-2-7-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

ZTEKNFFKDJJNMF-RGMNGODLSA-N |

Isomeric SMILES |

CS(=O)(=O)NC[C@H]1COCCN1.Cl |

Canonical SMILES |

CS(=O)(=O)NCC1COCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base, followed by the introduction of a hydrochloride salt to form the final product. The reaction conditions often include:

Reactants: Morpholine, methanesulfonyl chloride, and a base such as triethylamine.

Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aryl-Substituted Methanesulfonamides

- Halogenated derivatives (e.g., Cl, F) increase lipophilicity and metabolic stability but reduce aqueous solubility compared to the morpholine’s polar heterocycle. Synthesis: Typically synthesized via nucleophilic substitution between methanesulfonyl chloride and aryl amines, contrasting with the target compound’s likely route involving morpholine derivatives and sulfonamide coupling .

Heterocyclic Derivatives

- Morpholine’s 6-membered ring offers greater conformational flexibility and reduced steric hindrance. Biological Relevance: Azetidine’s strained ring may improve target binding in enzyme inhibition, whereas morpholine’s oxygen atom facilitates hydrogen bonding in aqueous environments .

EU-93-94 ((S)-N-(4-(3-(4-(3,4-Dichlorophenyl)-piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanesulfonamide) ():

- Substituent Comparison : The piperazine ring (two nitrogen atoms) provides stronger basicity vs. morpholine’s single nitrogen. This difference influences protonation states under physiological conditions, affecting membrane permeability and receptor affinity.

- Synthesis : Uses epoxide intermediates and piperazine coupling, whereas the target compound’s synthesis may involve morpholine alkylation followed by sulfonylation .

Aliphatic and Silyl Derivatives

- N-(Trimethylsilyl)methanesulfonamide (): Electronic Effects: The trimethylsilyl group is electron-donating, altering the sulfonamide’s acidity and stability. This contrasts with the morpholine group’s electron-withdrawing nature via its oxygen atom.

Physicochemical Properties

Analytical Characterization

- NMR and HPLC : reports detailed ¹H/¹³C NMR shifts for a benzenesulfonamide analog, with aromatic protons at δ 7.2–7.8 ppm. The target compound’s morpholine protons are expected near δ 3.5–4.0 ppm (CH₂ and OCH₂ groups). HPLC retention times (e.g., 11.1 min in ) vary with substituent polarity .

- Stereochemical Purity : Chiral sulfonamides like the target compound require enantioselective synthesis, as seen in ’s use of (S)-sulfinamide intermediates .

Biological Activity

(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by a morpholine ring and a methanesulfonamide group, which contribute to its biological interactions. The hydrochloride form enhances its solubility, making it suitable for various pharmacological applications. The stereochemistry indicated by the (S)- prefix suggests specific spatial arrangements that may influence its efficacy and interactions with biological targets.

Research indicates that (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride acts primarily as an enzyme inhibitor . Its structural features allow it to interact effectively with specific enzymes or receptors involved in disease processes. The compound has shown promise in modulating biochemical pathways associated with inflammation and cancer, similar to other compounds with analogous structures.

Enzyme Inhibition Studies

Inhibition studies have demonstrated that this compound can significantly affect the activity of pro-inflammatory cytokines. For instance, it has been shown to downregulate the secretion of cytokines such as IL-17 and IFNγ from activated T cells, highlighting its potential in treating inflammatory conditions like rheumatoid arthritis (RA) and other autoimmune diseases .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving collagen-induced arthritis (CIA) models, (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride demonstrated significant anti-inflammatory effects. The treatment resulted in decreased articular scores and reduced swelling in affected joints, suggesting its potential as a therapeutic agent for RA .

Case Study 2: Cancer Inhibition

Another study explored the compound's effects on various cancer cell lines. Results indicated that it could inhibit cell proliferation through apoptosis induction, making it a candidate for further development in cancer therapy. The mechanism appears to involve modulation of signaling pathways that regulate cell survival and death.

Potential Applications

The compound's potential applications extend beyond anti-inflammatory and anti-cancer effects. It may also be useful in treating infectious diseases due to its ability to inhibit certain bacterial enzymes. This broad spectrum of activity positions (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride as a versatile candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.